An In-depth Technical Guide to Fmoc-3-(6-Quinolyl)-DL-Ala-OH: A Versatile Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-3-(6-Quinolyl)-DL-Ala-OH: A Versatile Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Peptide Chemistry and Medicinal Scaffolds
The convergence of peptide synthesis and medicinal chemistry has unlocked new frontiers in drug discovery and materials science. Unnatural amino acids (UAAs) are at the forefront of this revolution, offering novel side-chain functionalities that can impart unique structural and biological properties to synthetic peptides[1]. Fmoc-3-(6-Quinolyl)-DL-Ala-OH is a prime example of such a building block, integrating the well-established fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry with the pharmacologically significant quinoline moiety.
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties[2]. Its incorporation into a peptide backbone via 3-(6-Quinolyl)-DL-alanine offers a powerful strategy to develop peptides with enhanced biological activity, improved stability against proteolytic degradation, and novel receptor interaction profiles[1][3]. This guide provides a comprehensive technical overview of the chemical structure, properties, and applications of Fmoc-3-(6-Quinolyl)-DL-Ala-OH for professionals engaged in advanced peptide research and development.
Physicochemical and Structural Properties
Fmoc-3-(6-Quinolyl)-DL-Ala-OH is a non-proteinogenic amino acid derivative where the α-amino group is protected by the base-labile Fmoc group. The side chain consists of a methylene group linked to the 6-position of a quinoline ring. As a DL-alanine derivative, it is supplied as a racemic mixture of the D- and L-enantiomers.
Core Structure
The molecule can be deconstructed into three key functional components:
-
DL-Alanine Backbone: Provides the core amino acid structure for peptide bond formation.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: A temporary protecting group for the α-amine, essential for sequential peptide chain elongation in SPPS. It is stable to acidic conditions but readily cleaved by mild bases like piperidine[4].
-
Quinoline Side Chain: A bicyclic aromatic heterocycle that imparts unique photophysical properties and serves as a versatile pharmacophore for modulating biological activity[3][5].
Data Summary
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [3][6] |
| Molecular Weight | 438.47 g/mol | [3][6] |
| Appearance | Expected to be a white to off-white or pale yellow powder. | [3][5] |
| Stereochemistry | Racemic (DL mixture) | N/A |
| Melting Point | A related isomer, Fmoc-3-(2'-quinolyl)-D-alanine, decomposes between 174 - 185 °C. A similar range is expected. | [3] |
| Solubility | Generally soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Solubility in these solvents is critical for efficient coupling in SPPS, though some Fmoc-amino acids with bulky side chains can exhibit poor solubility, potentially requiring optimized conditions. | [4][7][8] |
| Storage | Should be sealed and stored in a dry environment at 2-8°C for optimal stability. | [3][6] |
Synthesis and Quality Control
Plausible Synthetic Route
The synthesis of Fmoc-3-(6-Quinolyl)-DL-Ala-OH involves two primary stages: the synthesis of the core amino acid, 3-(6-quinolyl)-DL-alanine, followed by the protection of its α-amino group with the Fmoc moiety.
A common and effective method for synthesizing the unnatural amino acid core is the acetamidomalonate synthesis . While a specific protocol for the 6-quinolyl isomer is not published, a reliable synthesis for the related β-(3-quinolinyl)-α-alanine has been detailed and can be adapted[9].
-
Preparation of the Alkylating Agent: Synthesis of 6-(chloromethyl)quinoline from commercially available precursors.
-
Malonic Ester Condensation: Alkylation of diethyl acetamidomalonate with 6-(chloromethyl)quinoline in the presence of a strong base (e.g., sodium ethoxide) in an anhydrous solvent like ethanol or DMF.
-
Hydrolysis and Decarboxylation: The resulting malonic ester derivative is then subjected to acidic hydrolysis (e.g., refluxing with concentrated HCl), which simultaneously removes the acetyl group and hydrolyzes the esters, followed by decarboxylation upon heating to yield the racemic 3-(6-quinolyl)-DL-alanine.
-
Fmoc Protection: The final step is the reaction of the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), in an aqueous basic solution (e.g., sodium bicarbonate in a dioxane/water mixture) to yield the final product, Fmoc-3-(6-Quinolyl)-DL-Ala-OH[4][10].
Spectroscopic Characterization
Ensuring the identity and purity of Fmoc-3-(6-Quinolyl)-DL-Ala-OH is critical for its successful application. A combination of NMR, Mass Spectrometry, and IR spectroscopy is employed for this purpose[11].
-
¹H NMR (Proton NMR): The ¹H NMR spectrum (typically in DMSO-d₆) would exhibit characteristic signals for all three molecular components.
-
Quinoline Protons: A series of signals in the aromatic region (typically δ 7.5-9.0 ppm).
-
Fmoc Group Protons: Distinct signals for the aromatic protons of the fluorenyl group (δ 7.3-7.9 ppm) and the characteristic CH and CH₂ protons (δ 4.2-4.4 ppm).
-
Alanine Backbone Protons: Signals for the α-CH, β-CH₂, and the NH proton. The carboxylic acid proton (COOH) would appear as a broad singlet at a downfield shift (>12 ppm).
-
A representative spectrum of a standard Fmoc-amino acid like Fmoc-Ala-OH shows these distinct regions clearly[12].
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 439.47, and the sodium adduct [M+Na]⁺ at m/z 461.45.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups:
-
O-H stretch (Carboxylic Acid): Broad band around 3300-2500 cm⁻¹.
-
N-H stretch (Amide): Around 3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid & Urethane): Strong absorptions in the range of 1750-1650 cm⁻¹.
-
C=C and C=N stretches (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.
-
Experimental Protocols and Field-Proven Insights
The incorporation of a bulky, aromatic, unnatural amino acid like Fmoc-3-(6-Quinolyl)-DL-Ala-OH into a peptide sequence follows the standard principles of Fmoc-SPPS. However, its unique structure necessitates certain considerations to ensure high coupling efficiency and minimize side reactions.
Workflow for Incorporation via Automated SPPS
The following diagram outlines the logical flow for a single coupling cycle of Fmoc-3-(6-Quinolyl)-DL-Ala-OH in an automated peptide synthesizer.
Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-3-(6-Quinolyl)-DL-Ala-OH.
Detailed Step-by-Step Protocol for Manual Incorporation
This protocol provides a self-validating system for the manual coupling of Fmoc-3-(6-Quinolyl)-DL-Ala-OH onto a resin-bound peptide with a free N-terminus.
Materials:
-
Peptide-resin (e.g., Wang or Rink Amide resin with growing peptide chain)
-
Fmoc-3-(6-Quinolyl)-DL-Ala-OH
-
Coupling Reagent: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: HPLC-grade DMF, Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Kaiser Test Kit (for monitoring reaction completion)
Protocol:
-
Resin Preparation:
-
Swell the peptide-resin (1 eq) in DMF for 30-60 minutes in a reaction vessel.
-
Causality: Swelling the resin is crucial as it exposes the reactive sites on the growing peptide chain, allowing for efficient diffusion of reagents.
-
-
Fmoc Deprotection (if applicable):
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution and agitate for 3 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times) to completely remove piperidine and the dibenzofulvene adduct.
-
Trustworthiness: The two-step deprotection ensures complete removal of the Fmoc group, while extensive washing is critical to prevent piperidine from neutralizing the subsequent coupling reagents.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-3-(6-Quinolyl)-DL-Ala-OH (3 eq) and HBTU (2.95 eq) in a minimal volume of DMF.
-
Add DIEA (6 eq) to the solution. The solution will typically change color (e.g., to yellow), indicating activation.
-
Expertise: Using slightly less than a full equivalent of the coupling reagent relative to the amino acid prevents the self-coupling of the expensive unnatural amino acid. DIEA is a non-nucleophilic base that facilitates activation without prematurely removing the Fmoc group.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Insight: Due to the potential steric bulk of the quinoline side chain, a longer coupling time compared to standard proteinogenic amino acids is recommended to ensure the reaction goes to completion[13].
-
-
Reaction Monitoring and Validation:
-
Take a small sample of the resin beads, wash them thoroughly with DCM and IPA, and dry them.
-
Perform a Kaiser test. A negative result (beads remain yellow) indicates that all primary amines have been acylated, signifying a complete coupling reaction.
-
If the Kaiser test is positive (beads turn blue), the coupling is incomplete. In this case, drain the reaction solution and repeat steps 3 and 4 (a "double coupling").
-
Self-Validation: The Kaiser test provides a crucial in-process control, validating the success of the coupling step before proceeding to the next cycle, thereby preventing the formation of deletion sequences.
-
-
Washing:
-
Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the next deprotection cycle.
-
Conclusion
Fmoc-3-(6-Quinolyl)-DL-Ala-OH stands as a valuable and versatile building block for peptide chemists aiming to innovate at the interface of biology and materials science. Its strategic design allows for the seamless integration of the pharmacologically active quinoline scaffold into peptides using well-established Fmoc-SPPS protocols. While its steric bulk requires careful optimization of coupling conditions, the potential to create peptides with enhanced stability, tailored biological activity, and novel functionalities makes it an indispensable tool for developing next-generation therapeutics and advanced biomaterials. This guide provides the foundational knowledge and practical protocols necessary for its successful implementation in research and development workflows.
References
- Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182–188.
- U.S. Patent No. 20080227152A1. (2008).
-
Peptides International. (n.d.). Fmoc-3-(4-Quinolyl)-L-Ala-OH. Retrieved from [Link]
-
Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]
-
ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-(((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid. Retrieved from [Link]
-
Southern Journal of Sciences. (n.d.). AN EFFICIENT SYNTHESIS OF β-(3-QUINOLINYL)-α-ALANINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. Retrieved from [Link]
- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.
-
precisionFDA. (2025). FMOC-DL-ALANINE. Retrieved from [Link]
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